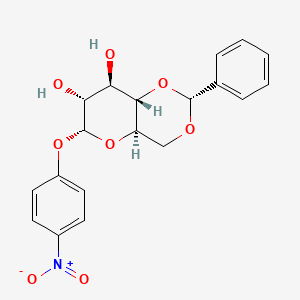

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside: is a chemical compound known for its role as a chromogenic substrate in biochemical assays. It is often used in the study of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. The compound has a molecular formula of C19H19NO8 and a molecular weight of 389.36 .

科学的研究の応用

Chemistry:

- Used as a substrate in enzyme assays to study glycosidase activity.

- Helps in understanding the kinetics and mechanisms of enzyme-catalyzed reactions .

Biology:

- Employed in the study of carbohydrate metabolism and enzyme function in biological systems.

- Used in the development of diagnostic assays for detecting enzyme deficiencies .

Medicine:

- Potential applications in drug development, particularly in designing enzyme inhibitors.

- Used in research related to metabolic disorders involving glycosidases .

Industry:

- Utilized in the production of diagnostic kits for enzyme activity measurement.

- Applied in quality control processes in pharmaceutical and biotechnology industries .

作用機序

Target of Action

The primary target of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is α-glucosidase , an enzyme that catalyzes the hydrolysis of α-glucosidic linkages .

Mode of Action

This compound acts as a chromogenic substrate for α-glucosidase . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol, which is a yellow-colored product .

Biochemical Pathways

The compound is involved in the glycosidase pathway . When the α-glucosidase enzyme acts on the compound, it breaks down the glycosidic bond, leading to the release of glucose and p-nitrophenol . This reaction is part of the broader carbohydrate metabolism process.

Pharmacokinetics

It is known that the compound is soluble in dmso and hot methanol , which suggests that it may have good bioavailability.

Result of Action

The cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This yellow-colored product can be easily detected, making the compound useful in biochemical research, particularly in studies involving α-glucosidase activity.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable at -20°C , suggesting that it can maintain its efficacy under cold conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the p-nitrophenyl group. The benzylidene group is introduced to protect the 4 and 6 positions of the glucose molecule. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and hot methanol .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical studies. The process involves standard organic synthesis techniques, including protection and deprotection steps, and the use of chromatographic methods for purification .

化学反応の分析

Types of Reactions: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the release of p-nitrophenol, which is a yellow-colored product.

Oxidation and Reduction: These reactions can modify the nitro group or the benzylidene group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases in aqueous solutions.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

Hydrolysis: Produces p-nitrophenol and glucose derivatives.

Oxidation and Reduction: Produces various modified nitrophenyl and benzylidene derivatives.

類似化合物との比較

- p-Nitrophenyl-alpha-D-glucopyranoside

- p-Nitrophenyl-beta-D-glucopyranoside

- p-Nitrophenyl-alpha-D-galactopyranoside

- p-Nitrophenyl-beta-D-galactopyranoside

- p-Nitrophenyl-N-acetyl-beta-D-glucosaminide

Uniqueness: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is unique due to the presence of the benzylidene group, which provides additional protection to the glucose molecule and allows for more specific studies of enzyme activity. This compound’s structure makes it particularly useful in studying the specificity and kinetics of glycosidases, offering insights that other similar compounds may not provide .

特性

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-UPGMHYFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B1140302.png)